(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone
Overview
Description
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone is an organic compound characterized by its unique structure, which includes a pyrrole ring and two phenyl groups
Preparation Methods
The synthesis of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves coupling the pyrrole ring with the phenyl groups through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrole ring or phenyl groups are replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common reagents and conditions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and phenyl groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and phenyl-substituted methanones. Compared to these compounds, (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
- (2,5-Dihydro-1H-pyrrol-1-yl)methylphenylmethanone
- (2,3-Dimethylphenyl)methanone
- Pyrrole-phenyl derivatives
Properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-8-7-11-18(16(15)2)20(22)19-10-4-3-9-17(19)14-21-12-5-6-13-21/h3-11H,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERGEKKFGJEQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643932 | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-20-7 | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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